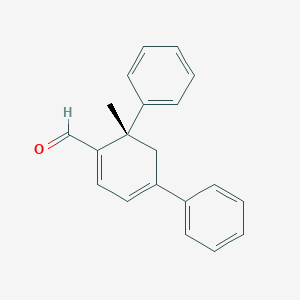![molecular formula C20H15BrN2O2S B14190583 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B14190583.png)
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methylphenyl)sulfonyl]-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methylphenyl)sulfonyl]-2-phenyl- is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The specific structure of this compound includes a pyrrolopyridine core with a bromine atom at the 4-position, a phenyl group at the 2-position, and a sulfonyl group attached to a 4-methylphenyl group at the 1-position.
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multi-step reactions. One common synthetic route includes the formation of the pyrrolopyridine core followed by the introduction of substituents at specific positions. For instance, the bromination at the 4-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The sulfonylation at the 1-position can be carried out using sulfonyl chlorides in the presence of a base such as triethylamine. The phenyl group at the 2-position can be introduced through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions .
Analyse Des Réactions Chimiques
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methylphenyl)sulfonyl]-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 4-position can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Coupling Reactions: The phenyl group at the 2-position can participate in cross-coupling reactions with various aryl halides or boronic acids using palladium catalysts.
Applications De Recherche Scientifique
Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules.
Biology: They exhibit significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Some derivatives have shown potential as therapeutic agents for treating diseases such as cancer, Alzheimer’s, and bacterial infections.
Mécanisme D'action
The biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives is often attributed to their ability to interact with specific molecular targets and pathways. For example, some derivatives act as inhibitors of protein kinases, which play a crucial role in cell signaling and regulation. By binding to the active site of these enzymes, the compounds can inhibit their activity, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methylphenyl)sulfonyl]-2-phenyl- can be compared with other pyrrolopyridine derivatives such as:
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-chloro-1-[(4-methylphenyl)sulfonyl]: This compound has a chlorine atom at the 5-position, which may alter its biological activity and chemical reactivity.
4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: The presence of an iodine atom at the 2-position can influence the compound’s reactivity in coupling reactions.
6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: The chlorine atom at the 6-position and the phenylsulfonyl group at the 1-position may affect the compound’s pharmacological properties.
These comparisons highlight the uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methylphenyl)sulfonyl]-2-phenyl- in terms of its specific substituents and their impact on its chemical and biological properties.
Propriétés
Formule moléculaire |
C20H15BrN2O2S |
|---|---|
Poids moléculaire |
427.3 g/mol |
Nom IUPAC |
4-bromo-1-(4-methylphenyl)sulfonyl-2-phenylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C20H15BrN2O2S/c1-14-7-9-16(10-8-14)26(24,25)23-19(15-5-3-2-4-6-15)13-17-18(21)11-12-22-20(17)23/h2-13H,1H3 |
Clé InChI |
QBYSZLAZHGTNTB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-(Diphenylphosphoryl)-2,2-dimethylpropyl]propanedinitrile](/img/structure/B14190528.png)
![1-[(2-Methylpropyl)sulfanyl]-2-nitrobenzene](/img/structure/B14190530.png)
![1-[4-(3-Azidopropoxy)-3-methoxyphenyl]ethan-1-one](/img/structure/B14190534.png)
![(4R)-4-{2-[4-(Benzyloxy)phenyl]ethyl}-4-methyl-1,3-oxazolidin-2-one](/img/structure/B14190542.png)
![7,12-Dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B14190544.png)

![4-{2-[(Cyclopropylmethyl)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14190555.png)




